molecular formula C15H17N3O2S B2725890 4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 2034521-80-5

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2725890
CAS No.: 2034521-80-5
M. Wt: 303.38
InChI Key: QQKGOKYZYJVKTA-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Methoxypyrrolidine Group: The final step involves the nucleophilic substitution of the benzamide with 3-methoxypyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.

    4-(3-methoxypyrrolidin-1-yl)-N-(imidazol-2-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiazole ring and a pyrrolidine moiety. Its molecular formula is C12_{12}H14_{14}N4_{4}OS, with a molecular weight of approximately 258.33 g/mol. The presence of the methoxy group and the thiazole ring is crucial for its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of key kinases involved in cell proliferation and survival pathways. For instance, studies have shown that thiazole derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases, which are frequently overexpressed in various cancers .

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit kinases such as TTK (Monopolar Spindle 1 Kinase), which is critical for mitotic progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : By promoting the release of cytochrome c and increasing reactive oxygen species (ROS), it may induce programmed cell death in malignant cells .

Anti-Cancer Activity

Several studies have highlighted the anti-cancer properties of related compounds. For example:

  • Cell Viability Assays : Compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells (HCT116) with GI50 values often below 15 nM .
Cell LineGI50 (nM)Mechanism of Action
MCF-7< 15EGFR/HER2 inhibition
A549< 20Induction of ROS and apoptosis
HCT116< 15TTK inhibition leading to cell cycle arrest

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell growth in a dose-dependent manner across multiple cancer types, suggesting broad-spectrum anti-cancer activity.
  • In Vivo Studies : Animal models treated with similar thiazole derivatives showed reduced tumor growth rates, indicating potential for therapeutic use in oncology.

Safety and Toxicology

Preliminary toxicity assessments have indicated that while these compounds exhibit potent anti-cancer effects, they also require careful evaluation for off-target effects. The selectivity for cancer cells over normal cells is crucial to minimize adverse effects .

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-20-13-6-8-18(10-13)12-4-2-11(3-5-12)14(19)17-15-16-7-9-21-15/h2-5,7,9,13H,6,8,10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKGOKYZYJVKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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